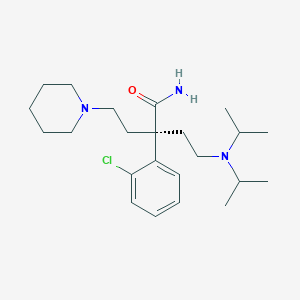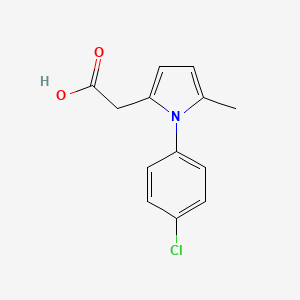
Ethyl 2-(cyanoimino)-1-pyrrolidineacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(cyanoimino)-1-pyrrolidineacetate is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) and an imino group (–C=NH) attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyanoimino)-1-pyrrolidineacetate typically involves the reaction of ethyl cyanoacetate with amines under specific conditions. One common method is the base-catalyzed condensation of ethyl cyanoacetate with amines in the presence of a base such as sodium ethoxide in ethanol . The reaction is carried out at elevated temperatures to facilitate the formation of the desired cyanoacetamide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve solvent-free methods or the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(cyanoimino)-1-pyrrolidineacetate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano and imino groups can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: It can undergo cyclization to form pyrrolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium ethoxide, catalysts like triethylamine, and solvents such as ethanol. The reaction conditions typically involve elevated temperatures and controlled pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of interest in medicinal chemistry and pharmaceutical research .
Aplicaciones Científicas De Investigación
Ethyl 2-(cyanoimino)-1-pyrrolidineacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(cyanoimino)-1-pyrrolidineacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and imino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparación Con Compuestos Similares
Ethyl 2-(cyanoimino)-1-pyrrolidineacetate can be compared with other cyanoacetamide derivatives, such as:
N-(thiazol-2-yl) cyanoacetamide: Similar in structure but contains a thiazole ring.
4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines: Contains a pyrimidine ring and exhibits different reactivity and applications.
These compounds share some chemical properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound in certain contexts.
Propiedades
Número CAS |
150012-85-4 |
|---|---|
Fórmula molecular |
C9H13N3O2 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
ethyl 2-(2-cyanoiminopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)6-12-5-3-4-8(12)11-7-10/h2-6H2,1H3 |
Clave InChI |
HPYCSSKGXITAHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CCCC1=NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)












![5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005623.png)
